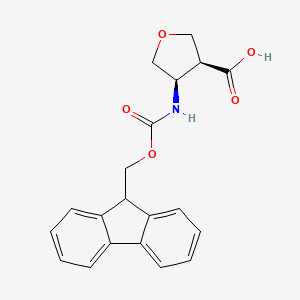
(3S,4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolane-3-carboxylic acid is a chiral compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The oxolane ring and carboxylic acid functional groups contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolane-3-carboxylic acid typically involves the following steps:
Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced through a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.
Oxolane Ring Formation: The oxolane ring is formed through a cyclization reaction, often involving the use of a diol and a suitable catalyst.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve the use of carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the protection and deprotection steps, as well as the cyclization and carboxylation reactions, under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group, revealing the free amino group.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce the free amino acid.
Applications De Recherche Scientifique
(3S,4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is widely used in peptide synthesis as a protecting group for amino acids.
Biology: The compound is used in the study of protein structure and function, as it allows for the selective modification of peptides.
Industry: The compound is used in the production of synthetic peptides for various industrial applications, including biotechnology and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3S,4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolane-3-carboxylic acid involves the protection of amino groups through the formation of a stable Fmoc-amino bond. This protection prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under mild conditions, revealing the free amino group for further reactions. The oxolane ring and carboxylic acid groups contribute to the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(9H-Fluoren-9-ylmethoxycarbonyl)glycine: Another Fmoc-protected amino acid used in peptide synthesis.
(9H-Fluoren-9-ylmethoxycarbonyl)alanine: Similar in structure but with an alanine residue instead of the oxolane ring.
(9H-Fluoren-9-ylmethoxycarbonyl)serine: Contains a serine residue and is used for the synthesis of peptides with hydroxyl groups.
Uniqueness
(3S,4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolane-3-carboxylic acid is unique due to its chiral oxolane ring, which provides additional stability and reactivity compared to other Fmoc-protected amino acids. This makes it particularly useful in the synthesis of complex peptides and proteins.
Propriétés
Numéro CAS |
2219378-56-8 |
|---|---|
Formule moléculaire |
C20H19NO5 |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
4-(9H-fluoren-9-ylmethoxycarbonylamino)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C20H19NO5/c22-19(23)17-9-25-11-18(17)21-20(24)26-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18H,9-11H2,(H,21,24)(H,22,23) |
Clé InChI |
SXJQMBNBCLUFOK-UHFFFAOYSA-N |
SMILES |
C1C(C(CO1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
SMILES canonique |
C1C(C(CO1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















